Ethyl 3,5-dimethyl-4-fluorobenzoate
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Overview
Description
Ethyl 3,5-dimethyl-4-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethyl, methyl, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4-fluorobenzoate can be synthesized through the esterification of 3,5-dimethyl-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The major products are 3,5-dimethyl-4-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to yield desired products. In biological systems, its mechanism of action would depend on the specific biological target it interacts with. For instance, if used in drug development, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluorobenzoate: Similar in structure but lacks the methyl groups on the benzene ring.
Methyl 3,5-dimethyl-4-fluorobenzoate: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both methyl and fluorine substituents on the benzene ring, which can influence its reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
AMQMJNUHGJTCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)C |
Origin of Product |
United States |
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